3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide
Description
3-Chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene-substituted cyclopentylmethyl group. The thiophene moiety introduces aromatic and electronic diversity, which may enhance binding affinity or metabolic stability.
Properties
Molecular Formula |
C16H18ClNO2S2 |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
3-chloro-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO2S2/c17-13-5-3-6-14(11-13)22(19,20)18-12-16(8-1-2-9-16)15-7-4-10-21-15/h3-7,10-11,18H,1-2,8-9,12H2 |
InChI Key |
PUOWEHNNVMWYHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene-containing cyclopentyl intermediate. This intermediate is then reacted with a benzene sulfonamide derivative under specific conditions to introduce the sulfonamide group. The final step involves the chlorination of the benzene ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce amines.
Scientific Research Applications
Antitumor Properties
Recent studies suggest that compounds with structural similarities to 3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exhibit significant antitumor activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR).
- Case Studies : Derivatives have shown promising results against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer), with IC50 values ranging from 4.37 μM to 8.03 μM, indicating potent activity compared to standard chemotherapeutics like cisplatin.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Compounds like 3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide may exhibit broad-spectrum antibacterial activity, making them candidates for further research in treating bacterial infections.
Potential Therapeutic Uses
Given its biological activities, 3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide holds potential as a therapeutic agent in several areas:
- Cancer Treatment : Its ability to inhibit tumor growth positions it as a candidate for development into anticancer drugs.
- Antimicrobial Agents : Its antimicrobial properties could lead to new treatments for bacterial infections, particularly in an era of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, affecting various cellular pathways.
Comparison with Similar Compounds
Crystallographic and Physicochemical Properties
Crystallographic data for related compounds (e.g., 2-chloro-N-(3-methoxybenzoyl)benzenesulfonamide in ) reveal monoclinic crystal systems (space group P2₁/n) with a = 11.1371 Å, b = 4.85230 Å, and c = 21.5198 Å. Such structural insights aid in understanding packing efficiency and solubility.
Key Research Findings and Implications
Thiophene-Sulfonamide Hybrids : Compounds like 26–29 () highlight the importance of conjugated systems (e.g., propenyl linkers) in enhancing anticancer activity.
Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the benzene ring improve metabolic stability and target affinity, as seen in compounds 15–17 ().
Synthetic Robustness : The use of K₂CO₃ in sulfonamide synthesis () ensures high yields and scalability, applicable to the target compound’s production.
Biological Activity
3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chloro group, a thiophene ring, and a cyclopentyl group, which may contribute to its unique biological properties.
Biological Activity Overview
Research indicates that compounds similar to 3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exhibit various biological activities, including:
- Antitumor Activity : Compounds with similar sulfonamide structures have been shown to inhibit tumor cell proliferation. For example, studies on N-(7-indolyl)benzenesulfonamides demonstrated significant antitumor effects through cell cycle disruption in P388 murine leukemia cells .
- Anti-inflammatory Properties : Sulfonamides are known for their anti-inflammatory effects, which may be relevant for 3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide as well. The presence of the thiophene moiety may enhance these properties due to its electron-withdrawing characteristics .
The precise mechanisms through which 3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide exerts its effects are still being elucidated. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways related to cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest at various phases, particularly G1 and M phases, thereby preventing cancer cell proliferation .
- Modulation of Receptor Activity : The compound may interact with specific receptors implicated in inflammatory responses and tumor growth.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-chloro-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzenesulfonamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
